molecular formula C26H22ClNO6S B2993413 ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate CAS No. 406475-71-6

ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2993413
CAS No.: 406475-71-6
M. Wt: 511.97
InChI Key: JGLTYNIJUGDCCY-UHFFFAOYSA-N
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Description

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a sulfonamide group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and testing its safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Formation of the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 2-methylbenzofuran-3-carboxylate: Lacks the sulfonamide and chlorophenyl groups, resulting in different chemical and biological properties.

    5-(N-(4-chlorophenyl)sulfonyl)-2-methylbenzofuran-3-carboxylic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.

    4-methylbenzamido-2-methylbenzofuran-3-carboxylate: Lacks the sulfonamide group, leading to different biological activities.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLTYNIJUGDCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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